molecular formula C35H48N10O10S2 B13414237 Deamidated Eptifibatide

Deamidated Eptifibatide

Cat. No.: B13414237
M. Wt: 833.0 g/mol
InChI Key: FKUGYENQIXKJRH-LROMGURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deamidated Eptifibatide is a derivative of Eptifibatide, a synthetic cyclic heptapeptide that functions as a glycoprotein IIb/IIIa inhibitor. Eptifibatide is primarily used in the medical management of myocardial infarction and as an adjunct to percutaneous coronary intervention . Deamidation is a chemical reaction in which an amide functional group in the side chain of amino acids such as asparagine or glutamine is removed or converted to another functional group . This modification can affect the stability, structure, and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eptifibatide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Eptifibatide involves scaling up the SPPS process. This includes optimizing reaction conditions, such as pH and temperature, to maximize yield and purity. The use of liquid-phase peptide synthesis (LPPS) has also been explored to improve scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Deamidated Eptifibatide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Deamidated Eptifibatide has several scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C35H48N10O10S2

Molecular Weight

833.0 g/mol

IUPAC Name

(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid

InChI

InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

FKUGYENQIXKJRH-LROMGURASA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.